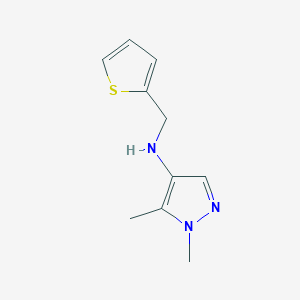![molecular formula C10H13N3OS B11738144 {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea is a chemical compound with the molecular formula C10H13N3OS. It is also known by its IUPAC name, (1Z)-1-(4-methoxyphenyl)ethanone thiosemicarbazone . This compound is a derivative of thiourea and is characterized by the presence of a methoxyphenyl group attached to an ethylideneamino moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea typically involves the condensation reaction between 4-methoxyacetophenone and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-methoxyacetophenone in ethanol.
- Add thiosemicarbazide to the solution.
- Add a few drops of hydrochloric acid as a catalyst.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Thiosemicarbazide: A precursor in the synthesis of {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea.
4-Methoxyacetophenone: Another precursor used in the synthesis.
Thiourea: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other thiourea derivatives and useful in various research applications .
特性
IUPAC Name |
[1-(4-methoxyphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(12-13-10(11)15)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H3,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXKIPVPEBSPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11738061.png)
![hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738065.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738080.png)

![1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B11738091.png)
![2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738095.png)
![4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11738099.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738112.png)

![butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738129.png)
![[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738133.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)
